[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of [(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride involves several steps. The key intermediate, N-(1H-benzo[d]imidazol-2-yl)carbonyl hydrazine dicyanide, is prepared through the diazotization of 2-aminobenzimidazole with malononitrile in pyridine . This intermediate is then reacted with various secondary amines, such as piperidine, morpholine, and piperazine, under reflux conditions to yield the desired compound .
Chemical Reactions Analysis
[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride exerts its effects by selectively inhibiting Janus Kinase 3 (JAK3). It achieves this specificity through covalent interaction with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3 . This inhibition disrupts the JAK3 signaling pathway, which is involved in the regulation of immune responses and cell growth .
Comparison with Similar Compounds
[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride is unique due to its high selectivity for JAK3. Similar compounds include:
PF-06651600: Another JAK3-specific inhibitor that also achieves selectivity through covalent interaction with Cys-909.
JANEX-1: A selective JAK3 inhibitor that has undergone extensive preclinical testing.
3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: These compounds are selective for JAK3 over JAK1 and have been evaluated in cellular and in vivo models.
This compound’s unique selectivity and efficacy make it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C27H33ClN6O2 |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C27H32N6O2.ClH/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17;/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3;1H/t16-,20+;/m0./s1 |
InChI Key |
UMXWDEKCDIDCBA-VASSOYJASA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N.Cl |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N.Cl |
Origin of Product |
United States |
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